molecular formula C6H3BrClNO B3164039 2-Bromoisonicotinoyl chloride CAS No. 887578-70-3

2-Bromoisonicotinoyl chloride

Cat. No.: B3164039
CAS No.: 887578-70-3
M. Wt: 220.45 g/mol
InChI Key: GHNYBTVJFNWDCE-UHFFFAOYSA-N
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Description

2-Bromoisonicotinoyl chloride is a halogenated isonicotinoyl chloride with the molecular formula C6H3BrClNO and a molecular weight of 220.45 g/mol . This compound is known for its significant role in pharmaceutical research and various chemical reactions due to its unique structural properties.

Preparation Methods

The synthesis of 2-Bromoisonicotinoyl chloride typically involves the reaction of 2-bromoisonicotinic acid with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both a reagent and a solvent. The reaction proceeds as follows:

C6H3BrNO2+SOCl2C6H3BrClNO+SO2+HCl\text{C}_6\text{H}_3\text{BrNO}_2 + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_3\text{BrClNO} + \text{SO}_2 + \text{HCl} C6​H3​BrNO2​+SOCl2​→C6​H3​BrClNO+SO2​+HCl

In industrial settings, the production of this compound may involve more advanced techniques to ensure higher yields and purity. These methods often include the use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

2-Bromoisonicotinoyl chloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine would yield an amide, while coupling with a boronic acid would produce a biaryl compound.

Scientific Research Applications

2-Bromoisonicotinoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromoisonicotinoyl chloride exerts its effects is primarily through its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. These derivatives can interact with molecular targets and pathways involved in biological processes, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

2-Bromoisonicotinoyl chloride can be compared with other halogenated isonicotinoyl chlorides, such as:

    2-Chloroisonicotinoyl chloride: Similar in structure but with a chlorine atom instead of a bromine atom. It exhibits different reactivity and selectivity in chemical reactions.

    2-Fluoroisonicotinoyl chloride: Contains a fluorine atom, leading to distinct electronic properties and reaction mechanisms.

    2-Iodoisonicotinoyl chloride: The presence of an iodine atom results in unique reactivity patterns, particularly in coupling reactions.

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in various synthetic applications .

Properties

IUPAC Name

2-bromopyridine-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-5-3-4(6(8)10)1-2-9-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNYBTVJFNWDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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